molecular formula C25H26N2O4 B5999611 3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide CAS No. 6011-34-3

3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B5999611
CAS No.: 6011-34-3
M. Wt: 418.5 g/mol
InChI Key: FEGJEJAYIKBKDJ-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

3,5-diethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-4-30-21-13-18(14-22(16-21)31-5-2)24(28)26-19-10-8-11-20(15-19)27-25(29)23-12-7-6-9-17(23)3/h6-16H,4-5H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGJEJAYIKBKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362161
Record name STK234506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-34-3
Record name STK234506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide typically involves multi-step organic reactions

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenated reagents, Lewis acids

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its benzamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • 4-(difluoromethoxy)-N-(3-(5-isoxazolyl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 3,5-diethoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide stands out due to its unique combination of diethoxy and methylphenylcarbonyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

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